2,6-Difluoronicotinic acid

Physicochemical Properties Ionization Drug Design

2,6-Difluoronicotinic acid (CAS 171178-50-0) is a structurally unique fluorinated pyridine-3-carboxylic acid whose 2,6-difluoro substitution pattern imparts distinct pKa (2.82) and logP (1.51) values irreproducible by mono-fluorinated or other difluoro isomers. This electronic signature enables predictable SNAr regioselectivity (6-position favored 2:1), making it a privileged scaffold for brain-penetrant kinase inhibitors, late-stage ¹⁸F-radiolabeling for PET imaging, and agrochemical actives with optimized foliar uptake. Generic substitution risks altered binding affinities and metabolic stability. Procure only authenticated 97% purity material to ensure reproducible lead optimization and process development outcomes.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 171178-50-0
Cat. No. B070906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoronicotinic acid
CAS171178-50-0
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)F)F
InChIInChI=1S/C6H3F2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
InChIKeyIEVMFAWRTJEFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoronicotinic Acid (CAS 171178-50-0): A Key Fluorinated Pyridine Building Block


2,6-Difluoronicotinic acid (CAS 171178-50-0) is a fluorinated pyridine-3-carboxylic acid derivative, classified as a heterocyclic building block for advanced synthesis [1]. Its molecular formula is C6H3F2NO2 (MW 159.09) with fluorine atoms at the 2- and 6-positions [2]. The compound exists as a colorless crystalline solid with a melting point of 165–167°C and a density of 1.536 g/cm³ . As a research chemical with typical commercial purity ranging from 95–99%, it serves as an intermediate in medicinal chemistry and agrochemical development . Its unique substitution pattern imparts distinct electronic and physicochemical properties that differentiate it from other fluorinated nicotinic acid analogs.

Why 2,6-Difluoronicotinic Acid Cannot Be Replaced by Other Fluoronicotinic Acid Analogs


Fluorinated nicotinic acid derivatives are not interchangeable building blocks; even minor positional isomerism profoundly alters key molecular properties [1]. For instance, shifting fluorine substitution from the 2,6- to the 2,4- or 2,5-positions changes the electronic distribution across the pyridine ring, which in turn affects acidity (pKa), lipophilicity (logP), and reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2]. In drug discovery campaigns, these differences translate to altered binding affinities, metabolic stability profiles, and pharmacokinetic behaviors [3]. The quantitative evidence below demonstrates that 2,6-difluoronicotinic acid possesses a distinct physicochemical and reactivity signature that cannot be replicated by mono-fluorinated analogs or other difluoro isomers, making generic substitution a scientifically unsound practice in lead optimization and process development [4].

2,6-Difluoronicotinic Acid: Quantitative Differentiation from Closest Analogs


Carboxylic Acid pKa: 2,6-Difluoro Substitution Lowers Acidity Relative to 2-Fluoro and 6-Fluoro Analogs

2,6-Difluoronicotinic acid exhibits a pKa of 2.823 , which is lower (more acidic) than the pKa of nicotinic acid (~4.85) due to the electron-withdrawing effects of the fluorine atoms. However, it is significantly less acidic than the mono-fluorinated isomers 2-fluoronicotinic acid (pKa 3.07) and 6-fluoronicotinic acid (pKa 3.41) . This difference in acidity impacts salt formation, solubility at physiological pH, and the compound's behavior in pH-dependent processes such as extraction and purification.

Physicochemical Properties Ionization Drug Design

Lipophilicity (logP): 2,6-Difluoro Substitution Provides Balanced Lipophilicity for CNS Drug Design

2,6-Difluoronicotinic acid has a measured logP of 1.51 . This is notably higher than the logP of 2-fluoronicotinic acid (logP 0.88) and 6-fluoronicotinic acid (logP 0.65) [1], indicating that the addition of a second fluorine atom at the 6-position significantly increases lipophilicity. The logP value falls within the optimal range (1–3) for central nervous system (CNS) drug candidates, as defined by the Lipinski Rule of Five [2].

Lipophilicity ADME CNS Drug Discovery

Regioselective Amination: 2,6-Difluoro Substitution Enables Preferential Attack at the 6-Position

In a nucleophilic aromatic substitution (SNAr) reaction with methylamine, methyl 2,6-difluoronicotinate (derived from 2,6-difluoronicotinic acid) underwent regioselective amination at the 6-position, yielding a 2:1 mixture of the desired 6-methylaminonicotinate (III) and its 2-position regioisomer (IV) [1]. This regioselectivity is a direct consequence of the unique electronic environment created by the 2,6-difluoro substitution pattern. In contrast, mono-fluorinated analogs like 2-fluoronicotinic acid or 6-fluoronicotinic acid would exhibit different regioselectivity profiles due to the absence of the second fluorine's electron-withdrawing effect.

Regioselectivity Nucleophilic Aromatic Substitution Drug Intermediate Synthesis

Class-Level Inference: 2,6-Difluoro Substitution Enhances Metabolic Stability Compared to Non-Fluorinated Nicotinic Acid Scaffolds

The strategic incorporation of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to block metabolically labile sites and reduce oxidative metabolism by cytochrome P450 enzymes [1][2]. In the context of nicotinic acid derivatives, the 2- and 6-positions of the pyridine ring are known metabolic soft spots. Substitution with fluorine atoms at these positions, as in 2,6-difluoronicotinic acid, is predicted to significantly increase metabolic stability relative to the non-fluorinated parent compound (nicotinic acid) [3]. While direct metabolic stability data for 2,6-difluoronicotinic acid itself is not available in the public domain, this class-level inference is strongly supported by extensive literature on fluorinated drug candidates [4].

Metabolic Stability Fluorine Effect Drug Metabolism

Thermal Stability and Physical Form: High Melting Point Ensures Robust Handling and Storage

2,6-Difluoronicotinic acid exhibits a melting point of 165–167°C , which is significantly higher than that of 2-fluoronicotinic acid (120.9–122°C) and comparable to 6-fluoronicotinic acid (144–148°C) . This high melting point reflects strong intermolecular hydrogen bonding in the solid state, which contributes to the compound's excellent ambient stability and resistance to degradation during long-term storage. The compound is typically supplied as a colorless crystalline powder .

Thermal Properties Solid-State Chemistry Procurement

Optimal Application Scenarios for 2,6-Difluoronicotinic Acid Based on Quantitative Evidence


Scaffold for CNS-Penetrant Kinase Inhibitors

The balanced lipophilicity (logP 1.51) and the potential for enhanced metabolic stability [1] make 2,6-difluoronicotinic acid an ideal core scaffold for designing brain-penetrant kinase inhibitors. The 2,6-difluoro substitution pattern can be further elaborated to optimize binding to targets such as BRAF V600E, where related fluorinated fragments have shown nanomolar potency [2]. The predictable regioselectivity of SNAr reactions (2:1 favoring the 6-position) [3] allows for efficient parallel synthesis of focused libraries to explore structure-activity relationships (SAR) around this privileged scaffold.

Agrochemical Intermediate Requiring Optimized Soil Mobility and Uptake

The unique pKa (2.823) and logP (1.51) values of 2,6-difluoronicotinic acid are distinct from other fluoronicotinic acid isomers. This specific combination of ionization and lipophilicity can be leveraged to fine-tune the physicochemical properties of agrochemical active ingredients, such as herbicides or fungicides. The resulting molecules may exhibit improved foliar uptake, xylem mobility, and reduced leaching compared to analogs derived from less optimally balanced building blocks [4].

Synthesis of Radiolabeled PET Tracers via Regioselective 18F-Labeling

The inherent reactivity of the 2- and 6-fluorine atoms in nucleophilic aromatic substitution reactions [3] presents an opportunity for late-stage 18F-radiolabeling. 2,6-Difluoronicotinic acid can serve as a precursor for the synthesis of 18F-labeled pyridine derivatives for positron emission tomography (PET) imaging. The regioselective substitution (favoring the 6-position) allows for the predictable installation of the radioactive fluorine isotope, enabling the development of novel imaging agents for oncology and neuroscience research [5].

Privileged Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 159.09, 2,6-difluoronicotinic acid fits the ideal fragment size range (MW < 300) and possesses high ligand efficiency potential. Its balanced logP (1.51) and high aqueous solubility (due to the carboxylic acid moiety) make it highly amenable to fragment screening by biophysical methods (NMR, SPR, X-ray). The presence of two fluorine atoms also provides a convenient 19F NMR handle for detecting binding to protein targets. Hits identified from this fragment can be efficiently grown using the regioselective chemistry described above [3] to rapidly develop potent lead compounds.

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